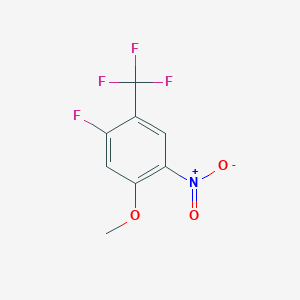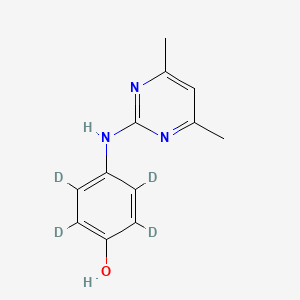
4'-Hydroxy Pyrimethanil-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Hydroxy Pyrimethanil-d4 is a deuterium-labeled derivative of 4’-Hydroxy Pyrimethanil. This compound is primarily used in scientific research for metabolic analysis, allowing precise tracking and quantification of individual atoms . The molecular formula of 4’-Hydroxy Pyrimethanil-d4 is C12H9D4N3O, and it has a molecular weight of 219.28 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Pyrimethanil-d4 involves the incorporation of deuterium atoms into the 4’-Hydroxy Pyrimethanil molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 4’-Hydroxy Pyrimethanil-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Análisis De Reacciones Químicas
Types of Reactions
4’-Hydroxy Pyrimethanil-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deuterated analogs with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4’-Hydroxy Pyrimethanil-d4 can yield deuterated ketones or aldehydes, while reduction can produce deuterated alcohols or amines .
Aplicaciones Científicas De Investigación
4’-Hydroxy Pyrimethanil-d4 is widely used in scientific research for various applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of deuterium incorporation.
Biology: Employed in metabolic studies to track the movement of deuterium-labeled compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterium-labeled drugs.
Industry: Applied in the development of new materials and compounds with specific isotopic labeling.
Mecanismo De Acción
The mechanism of action of 4’-Hydroxy Pyrimethanil-d4 involves the incorporation of deuterium atoms into metabolic pathways. This allows researchers to track and quantify the movement of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4’-Hydroxy Pyrimethanil-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
4’-Hydroxy Pyrimethanil: The non-deuterated analog used in various chemical and biological studies.
Deuterated Pyrimethanil: Other deuterium-labeled derivatives of Pyrimethanil used for similar applications
Propiedades
Fórmula molecular |
C12H13N3O |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)amino]phenol |
InChI |
InChI=1S/C12H13N3O/c1-8-7-9(2)14-12(13-8)15-10-3-5-11(16)6-4-10/h3-7,16H,1-2H3,(H,13,14,15)/i3D,4D,5D,6D |
Clave InChI |
NUWWAHKTVOVTNC-LNFUJOGGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1NC2=NC(=CC(=N2)C)C)[2H])[2H])O)[2H] |
SMILES canónico |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
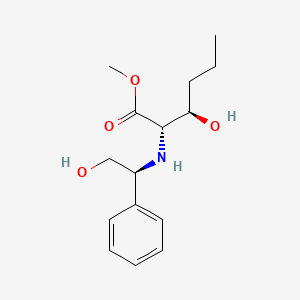
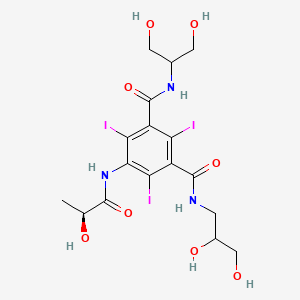
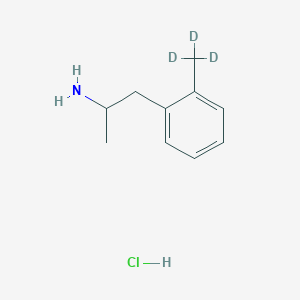
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B13434431.png)

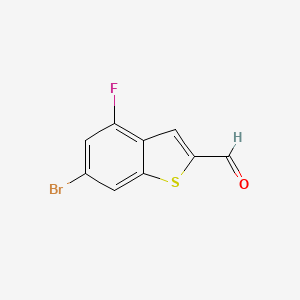

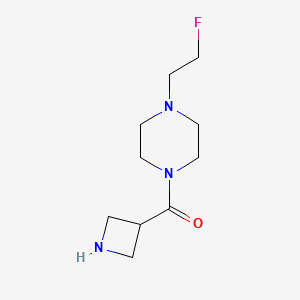

![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)
